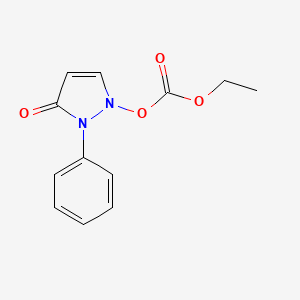![molecular formula C21H22N4O B12910251 1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol CAS No. 88300-27-0](/img/structure/B12910251.png)
1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)pyrrolidin-3-ol is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a pyrrolidin-3-ol moiety, which is a five-membered ring containing nitrogen and an alcohol group. The presence of p-tolyl groups (para-methylphenyl) on the triazine ring adds to its structural complexity and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5,6-di-p-tolyl-1,2,4-triazine-3-thiol with pyrrolidin-3-ol in the presence of a base can yield the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The p-tolyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of reduced triazine derivatives
Substitution: Formation of nitro or halogenated derivatives
Aplicaciones Científicas De Investigación
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)pyrrolidin-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The pyrrolidin-3-ol moiety may also contribute to its overall biological activity by interacting with specific amino acid residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: A simpler triazine derivative without the p-tolyl and pyrrolidin-3-ol groups.
2,4,6-Tris(p-tolyl)-1,3,5-triazine: Contains three p-tolyl groups but lacks the pyrrolidin-3-ol moiety.
Pyrrolidin-3-ol: A simpler compound containing only the pyrrolidin-3-ol moiety without the triazine ring.
Uniqueness
1-(5,6-Di-p-tolyl-1,2,4-triazin-3-yl)pyrrolidin-3-ol is unique due to the combination of the triazine ring, p-tolyl groups, and pyrrolidin-3-ol moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
88300-27-0 |
|---|---|
Fórmula molecular |
C21H22N4O |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol |
InChI |
InChI=1S/C21H22N4O/c1-14-3-7-16(8-4-14)19-20(17-9-5-15(2)6-10-17)23-24-21(22-19)25-12-11-18(26)13-25/h3-10,18,26H,11-13H2,1-2H3 |
Clave InChI |
OFULRIUIRPBYAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCC(C3)O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


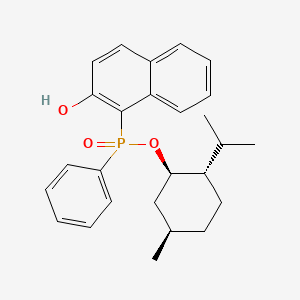
![2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one](/img/structure/B12910181.png)

![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)
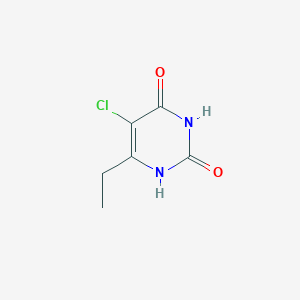
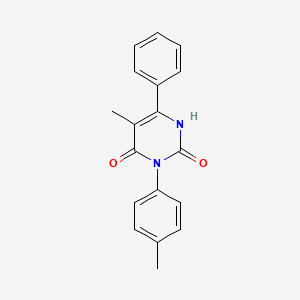
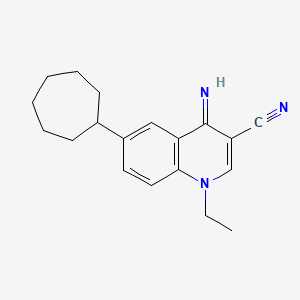


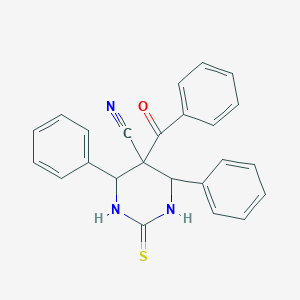

![6,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12910238.png)

